

In-Depth Technical Guide: 2-Methylbut-3-enoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbut-3-enoic acid**

Cat. No.: **B1661977**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methylbut-3-enoic acid**, including its nomenclature, physicochemical properties, and its significance as a chiral building block in pharmaceutical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure representing **2-methylbut-3-enoic acid** is formally named **2-methylbut-3-enoic acid** according to IUPAC nomenclature. It is also known by several synonyms, which are often found in chemical literature and commercial listings. The stereoisomers, **(R)-2-methylbut-3-enoic acid** and **(S)-2-methylbut-3-enoic acid**, are crucial in stereospecific syntheses.

Common Synonyms:

- 2-methyl-3-butenoic acid
- 2-Vinylpropionic acid
- **(2R)-2-methylbut-3-enoic acid**
- **(2S)-2-methylbut-3-enoic acid**
- **(+/-)-2-methylbut-3-enoic acid**

Quantitative Data

The following table summarizes the key physicochemical properties of **2-methylbut-3-enoic acid**.

Property	Value
Molecular Formula	C ₅ H ₈ O ₂
Molecular Weight	100.12 g/mol
CAS Number	53774-20-2 (for the racemic mixture)
(R)-enantiomer CAS	20626-49-7
(S)-enantiomer CAS	59014-11-8
Boiling Point	42-43 °C at 0.1 mmHg
Density	0.968 g/mL at 20 °C
Refractive Index	n _{20/D} 1.424

Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of **2-methylbut-3-enoic acid** is not readily found in the examined literature. However, the synthesis of structurally related α -methyl carboxylic acids is well-established. A common approach involves the asymmetric alkylation of a chiral enolate.

General Asymmetric Synthesis Approach:

A plausible synthetic route for the enantioselective synthesis of (S)-2-methylbutanoic acid, a saturated analog, involves the deprotonation of a polymeric asymmetric reagent, followed by alkylation. This general principle can be adapted for the synthesis of **2-methylbut-3-enoic acid**.

Conceptual Steps:

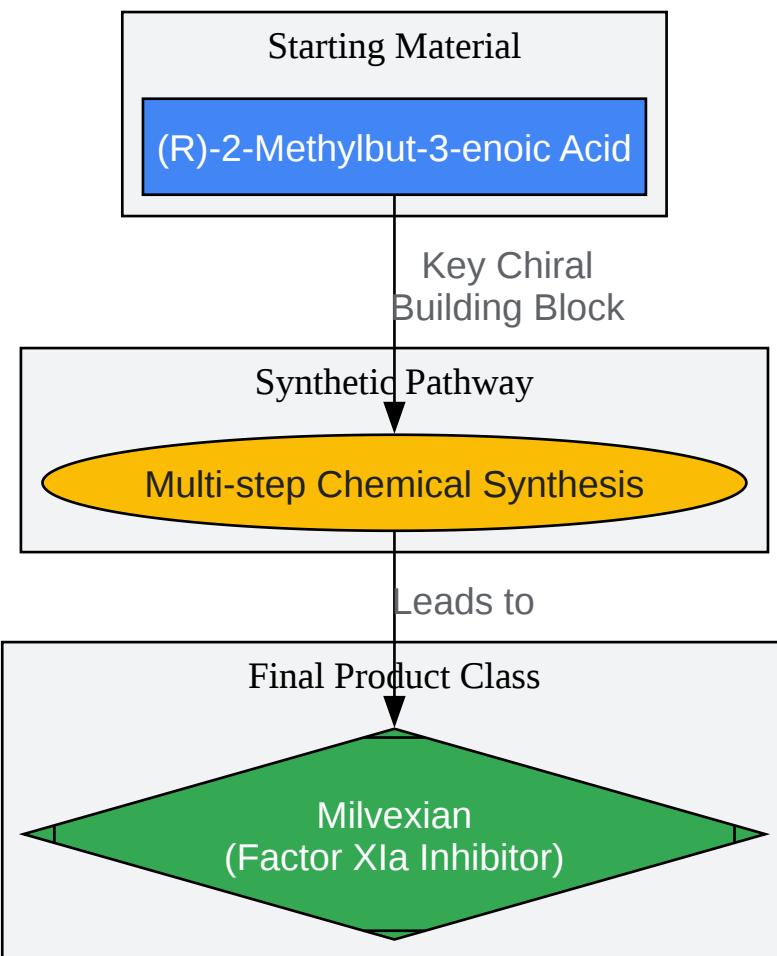
- Chiral Auxiliary Attachment: An achiral carboxylic acid derivative is reacted with a chiral auxiliary to form a chiral substrate.
- Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific enolate.
- Asymmetric Alkylation: The enolate is then reacted with an appropriate electrophile (in this case, a vinyl equivalent or a precursor that can be converted to a vinyl group) to introduce the substituent at the α -position. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation.
- Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid.

Due to the lack of a specific published protocol, researchers would need to develop and optimize the reaction conditions for the synthesis of **2-methylbut-3-enoic acid** based on these established principles of asymmetric synthesis.

Role in Pharmaceutical Synthesis

(R)-**2-Methylbut-3-enoic acid** is a key chiral intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, highlighting the importance of stereospecific synthesis in drug development.

Below is a diagram illustrating the logical workflow from the chiral intermediate to the final drug class.



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Caption: Logical workflow for the synthesis of Milvexian.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com